5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL is a synthetic compound belonging to the quinoline family, characterized by its diverse biological activities and applications in various scientific fields. Its molecular formula is . This compound is primarily studied for its potential therapeutic properties, particularly in medicinal chemistry, where it serves as a building block for the development of new drugs targeting bacterial and viral infections, as well as in materials science and agrochemicals for developing advanced materials and pesticides.
The synthesis of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL typically involves cyclization reactions. One common method includes the reaction of 3-chloro-4-hydroxyphenyl chloride with trifluoromethanol under controlled conditions to yield the desired quinoline derivative. The reaction conditions often require careful management of temperature, pressure, and solvent to optimize yield and purity.
In industrial settings, large-scale production methods may utilize batch or continuous flow reactors. These processes are designed to enhance efficiency and minimize environmental impact by employing green chemistry principles and advanced catalytic techniques.
The molecular structure of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL can be represented as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 273.63 g/mol |
IUPAC Name | 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL |
InChI Key | ZUQKQYGBMZJZHI-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(=C(C=C1)Cl)C(=O)C=C(N2)C3=CC=CC=C3 |
The structure features a quinoline core with a chlorine atom at position 5, a methyl group at position 8, and a trifluoromethyl group at position 2.
5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL can undergo several chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these transformations.
The mechanism of action for 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's structural features allow it to bind effectively to these targets, modulating their activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific biological context.
5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents; insoluble in water |
Stability | Stable under normal conditions; sensitive to strong oxidizing agents |
These properties are essential for determining the compound's behavior in various applications, including its reactivity and stability during synthesis and storage.
The applications of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL are diverse:
These applications highlight the compound's versatility across multiple scientific disciplines, making it a valuable subject for ongoing research.
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0